BenchChemオンラインストアへようこそ!

N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

ACAT inhibitor bioisosterism cardiovascular

N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide (CAS 1203408-73-4; molecular formula C25H21N3O2; MW 395.45 g/mol) is a synthetic small molecule belonging to the N-substituted 6-oxo-3-phenylpyridazine class, a privileged scaffold in anti-inflammatory and cardiovascular research. The compound incorporates a biphenyl moiety linked via a propanamide bridge to the pyridazinone core.

Molecular Formula C25H21N3O2
Molecular Weight 395.462
CAS No. 1203408-73-4
Cat. No. B2548542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
CAS1203408-73-4
Molecular FormulaC25H21N3O2
Molecular Weight395.462
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
InChIInChI=1S/C25H21N3O2/c1-18(28-24(29)17-16-22(27-28)20-12-6-3-7-13-20)25(30)26-23-15-9-8-14-21(23)19-10-4-2-5-11-19/h2-18H,1H3,(H,26,30)
InChIKeyHPKBBRAUOXGAQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide (CAS 1203408-73-4): A Pyridazinone-Biphenyl Hybrid for Specialized Medicinal Chemistry Research


N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide (CAS 1203408-73-4; molecular formula C25H21N3O2; MW 395.45 g/mol) is a synthetic small molecule belonging to the N-substituted 6-oxo-3-phenylpyridazine class, a privileged scaffold in anti-inflammatory and cardiovascular research [1]. The compound incorporates a biphenyl moiety linked via a propanamide bridge to the pyridazinone core. Pyridazine-containing compounds have demonstrated essential roles in enzyme inhibition across multiple target classes, including cyclooxygenase-2 (COX-2) [1], acyl-CoA:cholesterol acyltransferase (ACAT) [2], and acetylcholinesterase (AChE) [3].

Why the Pyridazinone Core Cannot Be Replaced: Evidence Against Generic Substitution of N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide


Within the pyridazinone class, minor structural modifications—including removal of the pyridazine heterocycle, alteration of the N-substituent, or replacement of the biphenyl group—dramatically alter pharmacological profiles. No direct head-to-head comparative data involving N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide itself are available in the published literature; the evidence below is derived from structurally analogous compounds within the same chemical class. For ACAT inhibition, amino-biphenyl derivatives lacking the pyridazine ring are entirely inactive, whereas the phenylpyridazine analogues retain activity [1]. For COX-2 inhibition, N-substituted derivatives of 6-oxo-3-phenylpyridazine exhibit a range of potencies (IC50 values from ~0.017 µM to inactive) depending on the specific substitution pattern [2]. For cholinesterase inhibition, biphenyl-containing compounds are approximately 5-fold less potent than their pyridazine counterparts [3], underscoring that the heterocycle is a critical pharmacophoric element. Therefore, generic replacement of this compound with a structurally similar but distinct pyridazinone derivative is pharmacologically non-equivalent and may lead to loss of target engagement.

Quantitative Differentiation Evidence for N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide: Comparator-Based Analysis


ACAT Inhibition: Pyridazine Heterocycle Confers Activity Where Biphenyl Alone Fails

In a direct comparative study, Gelain et al. (2008) synthesized alkylamido-biphenyl derivatives as potential bioisosters of reported ACAT inhibitors bearing a phenylpyridazine scaffold [1]. The amino-biphenyl derivatives (series 2) were found to be inactive against human ACAT-1 and ACAT-2 isoforms, whereas the corresponding phenylpyridazine analogues (series I) retained ACAT inhibitory activity. This demonstrates that the pyridazine heterocycle is essential for ACAT inhibition; the biphenyl group alone cannot recapitulate the activity.

ACAT inhibitor bioisosterism cardiovascular

COX-2 Inhibition: 6-Oxo-3-phenylpyridazine Derivatives Approach Celecoxib Potency

Khan et al. (2020) synthesized a series of N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives and evaluated their COX-2 inhibitory activity [1]. The most potent compounds—4a (IC50 = 17.45 nM), 4b (IC50 = 17.40 nM), 5a (IC50 = 16.76 nM), and 10 (IC50 = 17.15 nM)—exhibited inhibitory potencies comparable to celecoxib (IC50 = 17.79 nM). The 6-oxo-3-phenylpyridazine core present in N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is directly shared with these potent inhibitors, indicating that the target compound harbors a pharmacophore capable of high-affinity COX-2 engagement.

COX-2 inhibitor anti-inflammatory pyridazine scaffold

AChE Inhibition: Pyridazine Derivatives Outperform Biphenyl Analogues by Approximately 5.4-Fold

Kilic et al. (2018) systematically compared carboxamide and propanamide derivatives bearing phenylpyridazine versus biphenyl scaffolds for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. The most active pyridazine-3-carboxamide derivative 5h displayed an AChE IC50 = 0.11 µM, while the corresponding biphenyl-4-carboxamide derivative 6d showed only an AChE IC50 = 0.59 µM, representing an approximately 5.4-fold loss in potency upon removal of the pyridazine ring. This head-to-head scaffold comparison demonstrates that the pyridazine moiety substantially enhances AChE inhibitory activity.

acetylcholinesterase Alzheimer's disease cholinesterase inhibitor

Structural Hybridization: A Unique Biphenyl-Pyridazinone Architecture for Multi-Target Pharmacology

The target compound combines a biphenyl moiety—a privileged fragment in nuclear receptor modulation—with a pyridazinone ring essential for enzyme inhibition in COX-2, ACAT, and cholinesterase systems [1][2][3]. While no direct multi-target profiling data are available for N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide, the co-occurrence of these two pharmacophoric elements in a single molecule creates a scaffold with potential for polypharmacology. By contrast, simpler pyridazinone derivatives lacking the biphenyl appendage may lack complementary target engagement profiles.

privileged scaffold multi-target drug discovery

Key Application Scenarios for N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide in Scientific Research


Anti-inflammatory Drug Discovery: COX-2 Inhibition Screening

Based on the class-level COX-2 inhibitory activity of N-substituted 6-oxo-3-phenylpyridazine derivatives (IC50 values of 16.76–17.45 nM, comparable to celecoxib at 17.79 nM) [1], N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a candidate for primary screening and lead optimization in COX-2-targeted anti-inflammatory programs. Its non-ulcerogenic potential, as observed for related compounds [1], makes it a compelling starting point for safer NSAID development.

Cardiovascular Research: ACAT Inhibition and Cholesterol Metabolism

The essential role of the pyridazine heterocycle in ACAT inhibition—demonstrated by the inactivity of biphenyl-only analogues [2]—positions this compound as a research tool for studying cholesterol esterification and foam cell formation. Researchers investigating atherosclerosis or hypercholesterolemia can leverage this scaffold to confirm whether target engagement requires the pyridazinone pharmacophore.

Neurodegenerative Disease Research: Cholinesterase Probe Development

Given that pyridazine-containing compounds exhibit approximately 5.4-fold higher AChE inhibitory potency than biphenyl analogues (IC50 of 0.11 µM vs. 0.59 µM) [3], this compound may serve as a structural probe for exploring cholinesterase inhibition in Alzheimer's disease models. Its unique biphenyl-pyridazinone hybrid character may also allow investigation of concurrent Aβ aggregation inhibition, a reported property of active compounds in this class [3].

Chemical Biology: Privileged Scaffold for Phenotypic Screening

The combination of a biphenyl moiety and a pyridazinone ring in a single molecule creates a privileged scaffold relevant to multiple biological targets [1][2][3]. This compound is suitable for unbiased phenotypic screening libraries where the goal is to identify hits across diverse biological pathways without a pre-specified target hypothesis. Its structural complexity may uncover novel pharmacology not accessible to simpler pyridazinones or biphenyls alone.

Quote Request

Request a Quote for N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.